

# improving PF-562271 bioavailability for in vivo studies

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Compound of Interest

Compound Name: PF-562271 besylate

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## **Technical Support Center: PF-562271**

Welcome to the technical support center for PF-562271, a potent inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of PF-562271 in in vivo studies, with a focus on improving its bioavailability.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-562271?

A1: PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] By binding to the ATP-binding pocket of FAK, it prevents the autophosphorylation of FAK at Tyrosine 397 (Y397), a critical step in FAK activation.[4] This inhibition disrupts downstream signaling pathways that are crucial for tumor cell migration, proliferation, and survival.[2][4]

Q2: What are the solubility characteristics of PF-562271?

A2: PF-562271 has poor aqueous solubility. It is reported to be insoluble in water and ethanol. [4] However, it is soluble in dimethyl sulfoxide (DMSO).[5] The hydrochloride salt (PF-562271 HCl) is also insoluble in water and ethanol but soluble in DMSO.[4] The besylate salt form has been noted to have low solubility in common organic solvents and buffers as well.[2]



Q3: Is the oral bioavailability of PF-562271 affected by food?

A3: Based on clinical studies in patients with advanced nonhematologic malignancies, the pharmacokinetics of PF-562271 were not substantially altered when administered with or without food.[1] This suggests that food does not have a significant impact on its oral bioavailability.

Q4: What is the metabolic profile of PF-562271?

A4: Preclinical and clinical studies have shown that PF-562271 is a potent inhibitor of the cytochrome P450 3A (CYP3A) enzyme.[1] This can lead to time- and dose-dependent nonlinear pharmacokinetics, likely due to auto-inhibition of its own metabolism.[1] This is a critical consideration for in vivo studies involving co-administration of other drugs that are also metabolized by CYP3A.

## **Troubleshooting Guide**

Issue: Poor or variable efficacy in in vivo oral dosing studies.

This issue is often linked to the low aqueous solubility of PF-562271, which can lead to poor and inconsistent absorption from the gastrointestinal tract.

#### Potential Solutions:

- Formulation Optimization: The formulation used to deliver PF-562271 is critical for achieving adequate oral bioavailability. Simple suspensions may not be sufficient. Consider the following formulation strategies:
  - Co-solvent Systems: For preclinical studies, a co-solvent system can significantly improve the solubility of PF-562271. A commonly used formulation involves a mixture of DMSO, PEG300, Tween 80, and water.
  - Amorphous Solid Dispersions (ASDs): For kinase inhibitors with poor solubility, creating an ASD can improve their dissolution rate and bioavailability.[6] This involves dispersing the drug in a polymer matrix in an amorphous state.



- Lipid-Based Formulations: Formulating PF-562271 in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance its solubilization in the gastrointestinal tract and improve absorption.[7]
- Nanoparticle Formulations: Encapsulating PF-562271 into nanoparticles can improve its solubility, protect it from degradation, and potentially enhance its absorption.[3][8]
- Salt Form Selection: While the hydrochloride and besylate salts are available, their aqueous solubility is also limited.[2][4] For some kinase inhibitors, creating lipophilic salts has been shown to improve their solubility in lipid-based formulations and enhance oral absorption.
- Dosing Regimen: Due to its non-linear pharmacokinetics, the dosing regimen can impact the exposure of PF-562271.[1] It is important to perform dose-ranging studies to determine the optimal dose and schedule for your specific animal model and experimental endpoint.

## **Quantitative Data Summary**

The following tables summarize key quantitative data for PF-562271.

Table 1: In Vitro Potency of PF-562271

Target	IC50 (nM)	Assay Type
FAK	1.5	Cell-free
Pyk2	14	Cell-free
Phospho-FAK	5	Cell-based

Data sourced from multiple references.[1][3][9]

Table 2: Effective Oral Doses of PF-562271 in Preclinical Xenograft Models



Animal Model	Tumor Type	Dose (mg/kg)	Dosing Schedule	Outcome
Mice	BxPc3 Pancreatic	50	Twice daily	86% tumor growth inhibition
Mice	PC3-M Prostate	50	Twice daily	45% tumor growth inhibition
Mice	H125 Lung	25	Twice daily	2-fold greater apoptosis
Mice	PC3M-luc-C6 Prostate	25	Twice daily, 5 days/week	62% tumor growth inhibition
Rats	MDA-MB-231 Breast (bone metastasis)	5	Daily	Decreased tumor growth and signs of bone healing

Data sourced from multiple references.[9][10]

## **Experimental Protocols**

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Rodents

This protocol is adapted from a formulation strategy for poorly water-soluble compounds.

#### Materials:

- PF-562271 powder
- Dimethyl sulfoxide (DMSO), sterile
- PEG300, sterile
- Tween 80, sterile
- Sterile water for injection or 0.9% saline

#### Procedure:



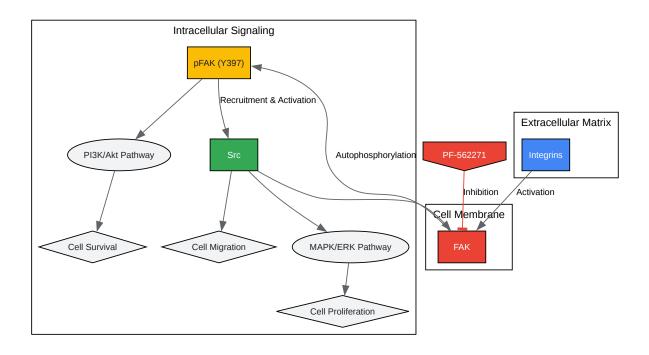
- Weigh the required amount of PF-562271 powder.
- Prepare a stock solution by dissolving PF-562271 in DMSO. For example, to prepare a 100 mg/mL stock solution, dissolve 100 mg of PF-562271 in 1 mL of DMSO. Gentle warming and sonication may be required to fully dissolve the compound.
- To prepare the final dosing solution, first mix the DMSO stock solution with PEG300. For a
  final formulation containing 10% DMSO and 40% PEG300, add 1 part of the DMSO stock
  solution to 4 parts of PEG300 and mix thoroughly.
- Add Tween 80 to the mixture. For a final formulation containing 5% Tween 80, add 0.5 parts of Tween 80 and mix until the solution is clear.
- Finally, add sterile water or saline to reach the final volume. For a final formulation with 45% aqueous phase, add 4.5 parts of sterile water or saline.
- The final dosing solution should be a clear solution. It is recommended to prepare this formulation fresh on the day of use.

Example Calculation for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 μL:

- Required dose per mouse: 10 mg/kg \* 0.02 kg = 0.2 mg
- Required concentration of dosing solution: 0.2 mg / 0.1 mL = 2 mg/mL
- To prepare 1 mL of a 2 mg/mL dosing solution:
  - $\circ$  Take 20  $\mu$ L of a 100 mg/mL PF-562271 stock in DMSO.
  - Add 400 μL of PEG300 and mix.
  - Add 50 μL of Tween 80 and mix.
  - Add 530 μL of sterile water or saline and mix.

## **Visualizations**





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Caption: FAK Signaling Pathway and the inhibitory action of PF-562271.



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Caption: Experimental workflow for preparing and administering PF-562271.

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